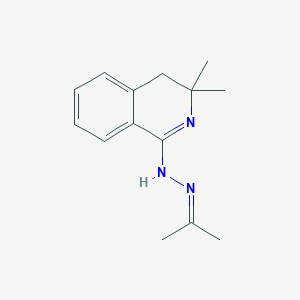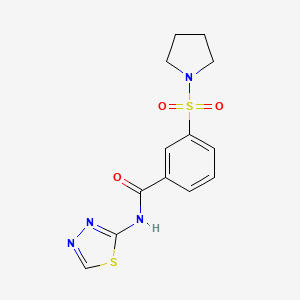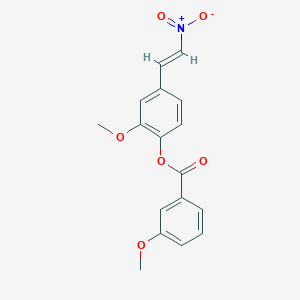
2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting various enzymes and signaling pathways involved in the progression of diseases. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to possess antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide in lab experiments is its broad spectrum of biological activities. This compound has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various diseases. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential application in the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide involves the reaction of 3-methylbenzenamine with 2-chloroacetyl chloride to form 2-(3-methylphenyl)-N-(2-chloroacetyl)aniline. This intermediate is then reacted with thiosemicarbazide to form 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)acetohydrazide. Finally, the reaction of this compound with 4-chloroquinoline-3-carboxylic acid yields this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit significant anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been found to possess antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-5-4-6-14(11-13)18-12-16(15-7-2-3-8-17(15)22-18)19(24)23-20-21-9-10-25-20/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHOVCXFUYVZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)
![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5686847.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)


![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)